molecular formula C17H21FNO4- B12362608 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12362608
M. Wt: 322.35 g/mol
InChI Key: JHRPTZRVQXTAPK-KRWDZBQOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE is a fluorinated derivative of proline, an amino acid that plays a crucial role in protein synthesis. The presence of the fluorine atom in the benzyl group enhances the compound’s chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE typically involves the protection of the amino group of proline with a BOC (tert-butoxycarbonyl) group, followed by the introduction of the 2-fluorobenzyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of protein structure and function due to its unique properties.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • BOC-(S)-ALPHA-(2-CHLORO-BENZYL)-PROLINE
  • BOC-(S)-ALPHA-(2-BROMO-BENZYL)-PROLINE
  • BOC-(S)-ALPHA-(2-IODO-BENZYL)-PROLINE

Uniqueness

BOC-(S)-ALPHA-(2-FLUORO-BENZYL)-PROLINE is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound exhibits higher stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C17H21FNO4-

Molecular Weight

322.35 g/mol

IUPAC Name

(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1

InChI Key

JHRPTZRVQXTAPK-KRWDZBQOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.